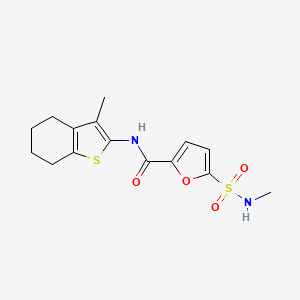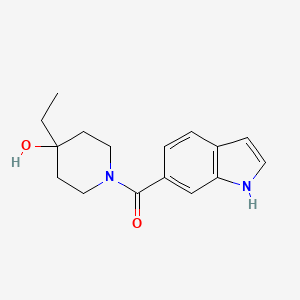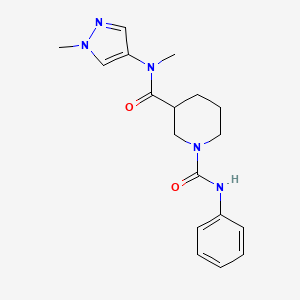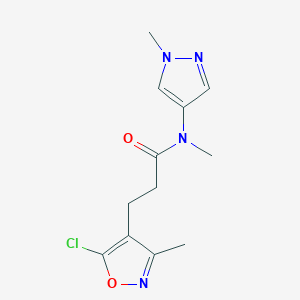
5-(methylsulfamoyl)-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methylsulfamoyl)-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a synthetic organic compound. It is characterized by the presence of a furan ring, a benzothiophene moiety, and a sulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfamoyl)-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene ring.
Introduction of the Furan Ring: The furan ring can be introduced through a series of reactions involving furfural or other furan derivatives.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzothiophene and furan intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the furan and benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with sulfonamide groups are known for their antimicrobial properties. This compound may be investigated for its potential as an antibacterial or antifungal agent.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Sulfonamide-containing compounds are often used in the treatment of bacterial infections, and the benzothiophene moiety may contribute to additional biological activities.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(methylsulfamoyl)-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a bacteriostatic effect.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Benzothiophene Derivatives: Compounds like raloxifene, which is used in the treatment of osteoporosis.
Furan Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.
Uniqueness
The uniqueness of 5-(methylsulfamoyl)-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide lies in its combined structural features, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(methylsulfamoyl)-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-9-10-5-3-4-6-12(10)22-15(9)17-14(18)11-7-8-13(21-11)23(19,20)16-2/h7-8,16H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZUQUHNBUVRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7185640.png)

![N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7185656.png)
![N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7185671.png)
![N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7185673.png)
![1-tert-butyl-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7185684.png)
![5-cyclopropyl-N-[(2-methoxyquinolin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185691.png)
![N-methyl-2-[4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B7185698.png)

![Ethyl 1-[3-(4-chlorophenoxy)propanoyl]-4-hydroxypiperidine-4-carboxylate](/img/structure/B7185702.png)
![[3-(Methoxymethyl)phenyl]-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7185708.png)

![3-bromo-N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-5-fluorobenzamide](/img/structure/B7185720.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7185735.png)
